

Solid-Phase Synthesis of PROTACs Using VH032: Application Notes and Protocols

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Compound of Interest

Compound Name: VH032-Peg2-NH-boc

Cat. No.: B12386848

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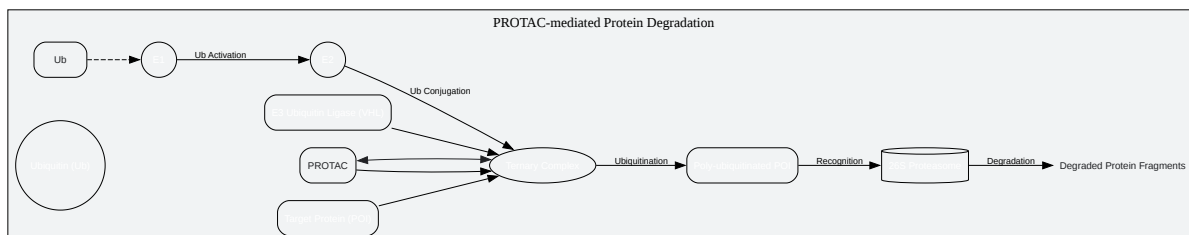
Introduction

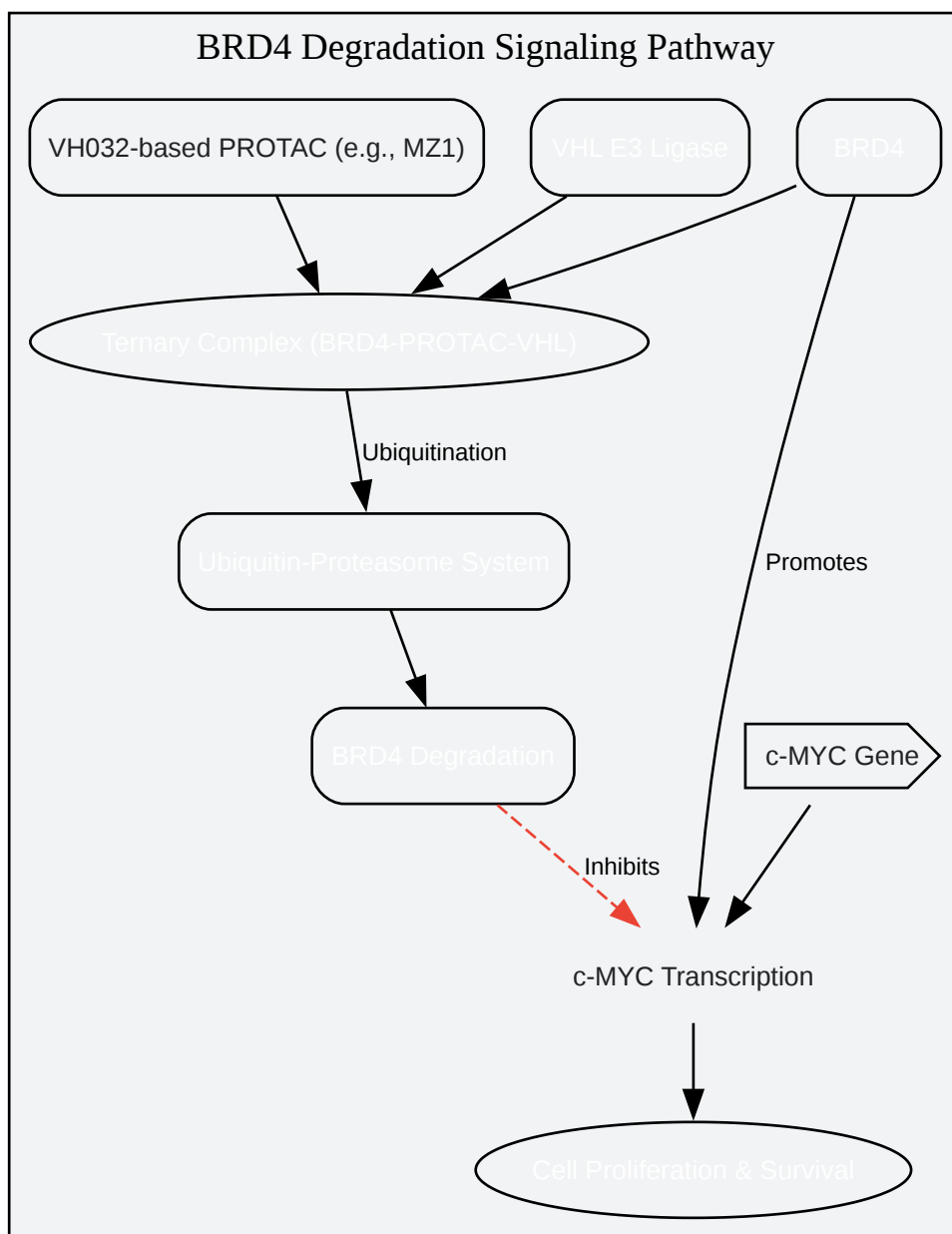
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

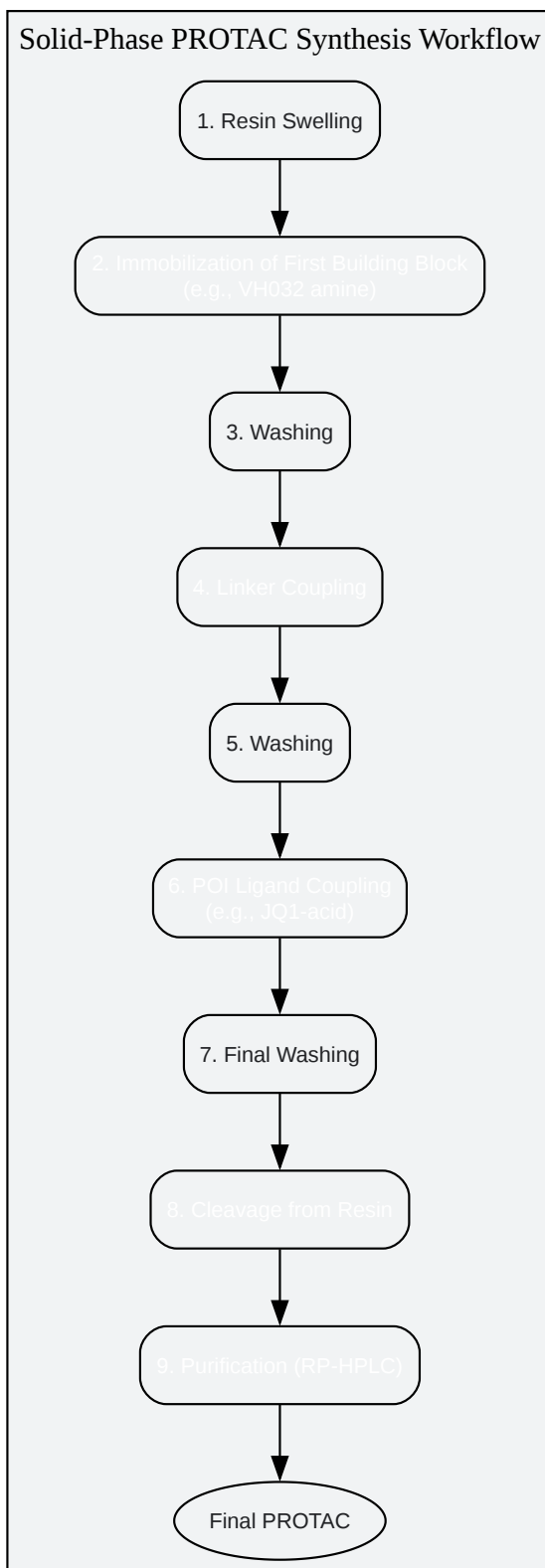
The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited E3 ligase in PROTAC design. VH032 is a potent and well-characterized ligand for VHL, making it a crucial building block for the synthesis of VHL-recruiting PROTACs.[1] Solid-phase synthesis offers a streamlined and efficient approach for the construction of PROTAC libraries, facilitating the rapid optimization of linker length and composition, as well as the pairing of different POI ligands with the VH032 E3 ligase ligand.[2] This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing VH032.

Principle of PROTAC Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the E3 ligase. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]







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